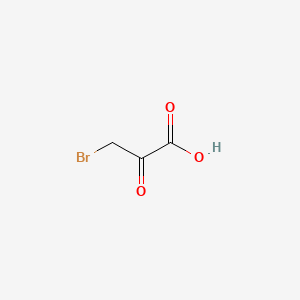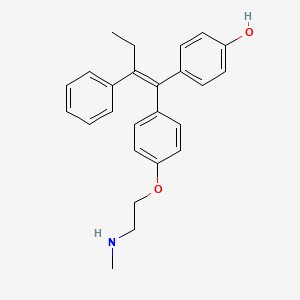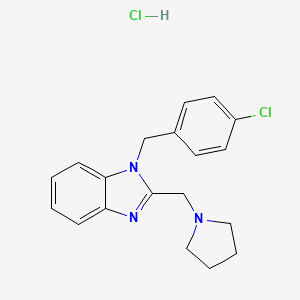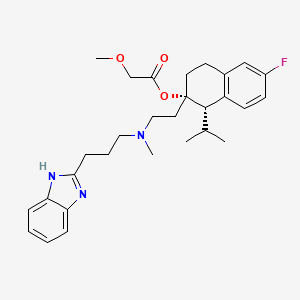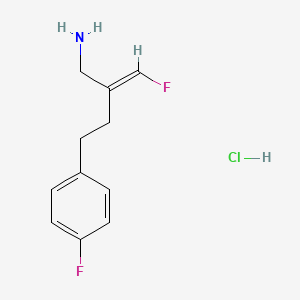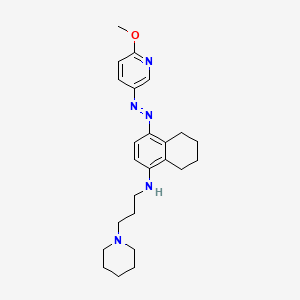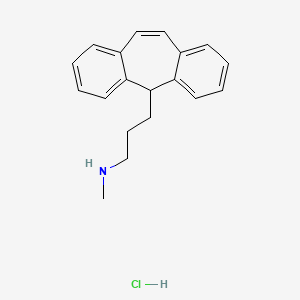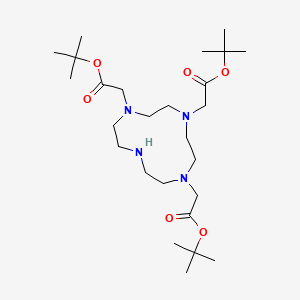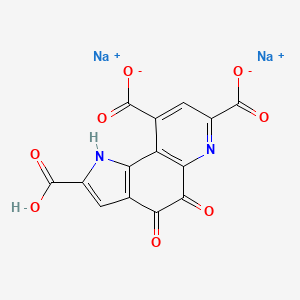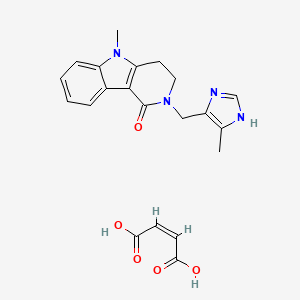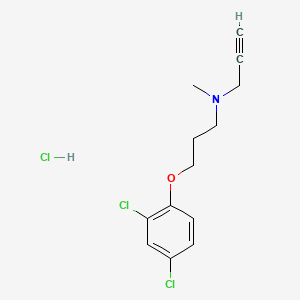
Clorgylinhydrochlorid
Übersicht
Beschreibung
Clorgylinhydrochlorid ist ein potenter und selektiver irreversibler Inhibitor der Monoaminoxidase A (MAO-A). Es ist strukturell verwandt mit Pargylin und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt. This compound wurde auf seine potenziellen antidepressiven Eigenschaften und seine Fähigkeit, die Effluxpumpenaktivität bestimmter Pilze zu hemmen, untersucht .
Wissenschaftliche Forschungsanwendungen
Clorgyline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including cycloaddition reactions.
Biology: Clorgyline hydrochloride is used to study the inhibition of monoamine oxidase A and its effects on neurotransmitter levels.
Industry: Clorgyline hydrochloride is used in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
Target of Action
Clorgyline hydrochloride is an irreversible and selective inhibitor of Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mode of Action
As a selective MAO-A inhibitor, clorgyline hydrochloride binds to the active site of the MAO-A enzyme, preventing it from breaking down monoamines . This results in an increase in the levels of these neurotransmitters, which can affect mood and behavior .
Biochemical Pathways
The primary biochemical pathway affected by clorgyline hydrochloride is the monoaminergic system, specifically the metabolic pathways of serotonin, norepinephrine, and dopamine . By inhibiting MAO-A, clorgyline hydrochloride prevents the breakdown of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged neurotransmitter activity .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
The inhibition of MAO-A by clorgyline hydrochloride leads to increased levels of monoamine neurotransmitters. This can result in various effects, depending on the specific neurotransmitter involved. For example, increased serotonin levels can lead to mood elevation, making clorgyline hydrochloride potentially useful as an antidepressant .
Action Environment
The action of clorgyline hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances, such as tyramine in food, can interact with MAO inhibitors, leading to a potentially dangerous increase in blood pressure . Therefore, individuals taking MAO inhibitors like clorgyline hydrochloride are often advised to avoid foods high in tyramine .
Biochemische Analyse
Biochemical Properties
Clorgyline hydrochloride is known to interact with the enzyme monoamine oxidase A (MAO-A), inhibiting its function . This interaction is selective and irreversible . It has also been found to bind with high affinity to the σ1 receptor and the I2 imidazoline receptor .
Cellular Effects
In high-grade prostate cancer cells, Clorgyline hydrochloride has been observed to induce secretory differentiation . It also downregulates EZH2, a critical component of the Polycomb Group (PcG) complex that represses the expression of differentiation-related genes .
Molecular Mechanism
The molecular mechanism of Clorgyline hydrochloride involves the irreversible inhibition of monoamine oxidase A (MAO-A), an enzyme that degrades monoamines . This inhibition is selective, meaning it does not significantly affect other enzymes .
Metabolic Pathways
Clorgyline hydrochloride is involved in the metabolic pathway of monoamines, where it inhibits the enzyme monoamine oxidase A (MAO-A)
Vorbereitungsmethoden
Clorgylinhydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Syntheseweg umfasst typischerweise die Reaktion von 2,4-Dichlorphenol mit Propargylamin in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit Methyliodid umgesetzt, um Clorgylin zu ergeben. Der letzte Schritt beinhaltet die Umwandlung von Clorgylin in seine Hydrochloridsalzfom .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere mit Nukleophilen.
Cycloaddition: Die Verbindung enthält eine Alkingruppe, die es ihr ermöglicht, an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) teilzunehmen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel, Nukleophile und Kupferkatalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, einschließlich Cycloadditionsreaktionen.
Biologie: this compound wird verwendet, um die Hemmung der Monoaminoxidase A und ihre Auswirkungen auf die Neurotransmitterspiegel zu untersuchen.
Industrie: This compound wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Wirkstoffforschung eingesetzt
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Monoaminoxidase A (MAO-A) irreversibel hemmt. Diese Hemmung verhindert den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. This compound bindet auch mit hoher Affinität an den Sigma-1-Rezeptor und den Imidazolin-Rezeptor, was zu seinen pharmakologischen Wirkungen beiträgt .
Analyse Chemischer Reaktionen
Clorgyline hydrochloride undergoes various chemical reactions, including:
Oxidation: Clorgyline hydrochloride can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Clorgyline hydrochloride can undergo substitution reactions, particularly with nucleophiles.
Cycloaddition: The compound contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Clorgylinhydrochlorid ist strukturell mit anderen Monoaminoxidase-Inhibitoren wie Pargylin und Selegilin verwandt. Es ist einzigartig in seiner Selektivität für MAO-A gegenüber MAO-B. Ähnliche Verbindungen sind:
Pargylin: Ein weiterer MAO-Inhibitor mit ähnlicher Struktur, aber geringerer Selektivität für MAO-A.
Selegilin: Ein selektiver MAO-B-Inhibitor, der bei der Behandlung der Parkinson-Krankheit eingesetzt wird.
Phenelzin: Ein nicht-selektiver MAO-Inhibitor, der als Antidepressivum eingesetzt wird
Die hohe Selektivität von this compound für MAO-A und seine Fähigkeit, die Effluxpumpenaktivität in Pilzen zu hemmen, machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAZDLONIUABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045778 | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17780-75-5 | |
| Record name | Clorgyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17780-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorgyline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017780755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(2,4-dichlorophenoxy)propyl]-N-methyl-2-propynylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38V165133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


